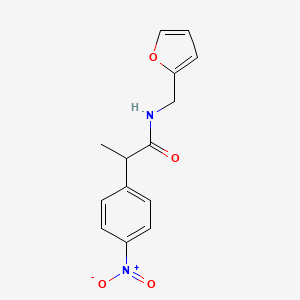
N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide
Vue d'ensemble
Description
N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide, also known as Furanone, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is known for its ability to inhibit bacterial quorum sensing, which is a process used by bacteria to communicate with each other and coordinate their activities. Furanone has been found to have a wide range of applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide works by binding to the bacterial signaling molecules and preventing them from interacting with their receptors. This disrupts the quorum sensing process, leading to a decrease in bacterial virulence and antibiotic resistance. N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has been found to be effective against a wide range of bacterial species, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit biofilm formation, reduce bacterial virulence, and increase the susceptibility of bacteria to antibiotics. N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has several advantages for use in lab experiments. It is easy to synthesize, stable, and has a long shelf life. N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide is also relatively non-toxic, making it safe for use in laboratory settings. However, N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide in scientific research. One potential application is in the development of new antibacterial agents. N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has been found to be effective against a wide range of bacterial species, making it a promising candidate for the development of new antibiotics. Another potential application is in the treatment of diseases such as cancer and Alzheimer's disease. N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has been found to have antioxidant and anti-inflammatory properties, which could make it a potential candidate for the treatment of these diseases. Additionally, N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide could be used in the development of new materials, such as coatings and adhesives, due to its ability to inhibit biofilm formation.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has been extensively studied for its ability to inhibit bacterial quorum sensing. This process involves the use of signaling molecules by bacteria to coordinate their activities, such as biofilm formation, virulence, and antibiotic resistance. N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has been found to disrupt this process, making it a potential candidate for the development of new antibacterial agents.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-10(11-4-6-12(7-5-11)16(18)19)14(17)15-9-13-3-2-8-20-13/h2-8,10H,9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJKZQULGIKMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-benzyl-3-[(2-chloro-4-nitrophenyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4077701.png)
![3-methoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4077709.png)
![N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclopentanamine oxalate](/img/structure/B4077716.png)

![1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4077728.png)

![1-[3-(4-fluorophenoxy)propyl]piperazine oxalate](/img/structure/B4077742.png)
![N-(2,4-dimethoxyphenyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-nitrobenzamide](/img/structure/B4077759.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4077767.png)
amine oxalate](/img/structure/B4077783.png)
![1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4077789.png)
![2-(benzylthio)-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide](/img/structure/B4077797.png)
![2-[2-(4-chlorophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077811.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethoxy]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4077818.png)